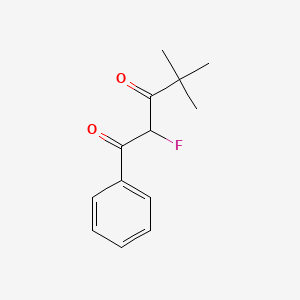![molecular formula C18H21N5OS B12591071 Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamida, N-ciclohexil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]- es un compuesto orgánico complejo con una estructura única que incluye una porción de triazinoindol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetamida, N-ciclohexil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]- típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo de triazinoindol, seguido de la introducción del grupo ciclohexil y la funcionalidad de acetamida. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la reproducibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Acetamida, N-ciclohexil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., peróxido de hidrógeno), agentes reductores (p. ej., borohidruro de sodio) y nucleófilos (p. ej., aminas). Las condiciones de reacción como la temperatura, la presión y la elección del solvente son cruciales para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Acetamida, N-ciclohexil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]- tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Puede tener potencial como una sonda bioquímica para estudiar los procesos celulares.
Medicina: Se podría investigar por sus posibles propiedades terapéuticas, como la actividad anticancerígena o antimicrobiana.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de Acetamida, N-ciclohexil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede modular la actividad de estos objetivos, lo que lleva a cambios en las vías celulares y los efectos biológicos. Se requieren estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- Acetamida, N-cicloheptil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]-
- 1-Boc-4-AP (terc-butil 4-(fenilamino)piperidina-1-carboxilato)
Singularidad
Acetamida, N-ciclohexil-2-[(8-metil-2H-1,2,4-triazino[5,6-B]indol-3-YL)tio]- es única debido a sus características estructurales específicas, como la porción de triazinoindol y el grupo ciclohexil. Estas características pueden conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C18H21N5OS |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5OS/c1-11-7-8-14-13(9-11)16-17(20-14)21-18(23-22-16)25-10-15(24)19-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,19,24)(H,20,21,23) |
Clave InChI |
SYYXSCISSOWZJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)
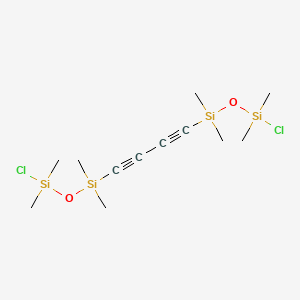
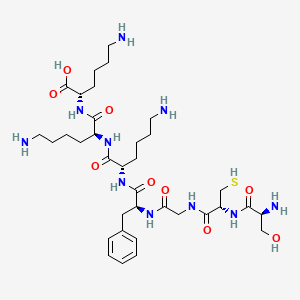
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
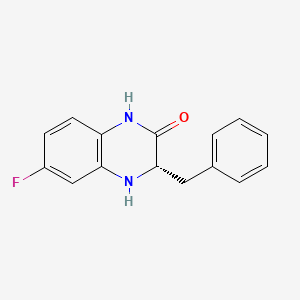
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
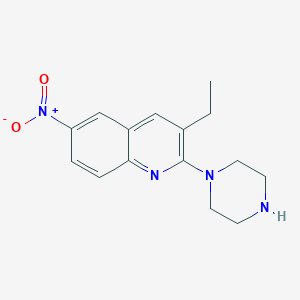
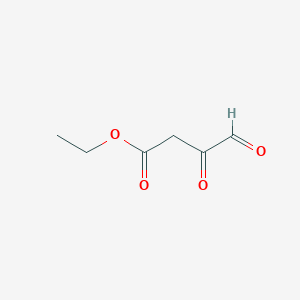
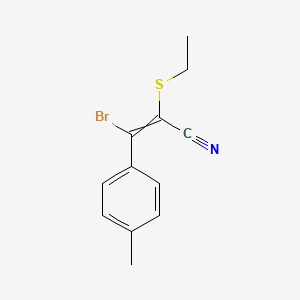
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
